molecular formula C14H17N3O3S B10907781 1-{[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}piperidine-3-carboxamide

1-{[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}piperidine-3-carboxamide

Cat. No.: B10907781
M. Wt: 307.37 g/mol
InChI Key: QIGMJANIZCOVQK-AATRIKPKSA-N
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Description

1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a propenoyl group, and a piperidinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the propenoyl group through a condensation reaction. The final step involves the formation of the piperidinecarboxamide moiety through an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the propenoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the piperidinecarboxamide moiety, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-furylmethyl)-2-[({[(E)-3-(2-furyl)-2-propenoyl]amino}carbothioyl)amino]benzamide: This compound has a similar structure but includes a benzamide moiety instead of a piperidinecarboxamide moiety.

    2-[({[(E)-3-(2-furyl)-2-propenoyl]amino}carbothioyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide: This compound includes a tetrahydro-2-furanylmethyl group, which differentiates it from the piperidinecarboxamide structure. The uniqueness of 1-({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

1-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl]piperidine-3-carboxamide

InChI

InChI=1S/C14H17N3O3S/c15-13(19)10-3-1-7-17(9-10)14(21)16-12(18)6-5-11-4-2-8-20-11/h2,4-6,8,10H,1,3,7,9H2,(H2,15,19)(H,16,18,21)/b6-5+

InChI Key

QIGMJANIZCOVQK-AATRIKPKSA-N

Isomeric SMILES

C1CC(CN(C1)C(=S)NC(=O)/C=C/C2=CC=CO2)C(=O)N

Canonical SMILES

C1CC(CN(C1)C(=S)NC(=O)C=CC2=CC=CO2)C(=O)N

Origin of Product

United States

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